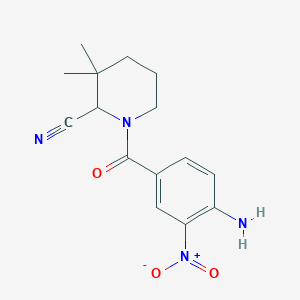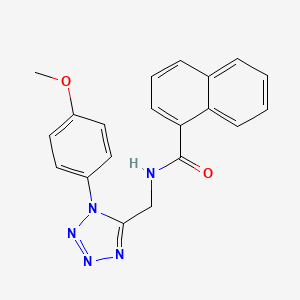![molecular formula C14H16O6 B2851859 (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid CAS No. 1653957-68-6](/img/structure/B2851859.png)
(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid (EEO-MPA) is a compound of interest due to its potential applications in a variety of scientific fields. It is a synthetic organic compound with a unique structure that allows it to interact with a range of biological molecules, making it a useful tool in research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid involves the reaction of 4-(2-ethoxy-2-oxoethyl)-3-methoxyphenol with acrylic acid in the presence of a suitable catalyst.
Starting Materials
4-(2-ethoxy-2-oxoethyl)-3-methoxyphenol, Acrylic acid, Catalyst
Reaction
Step 1: Dissolve 4-(2-ethoxy-2-oxoethyl)-3-methoxyphenol and acrylic acid in a suitable solvent., Step 2: Add a suitable catalyst to the reaction mixture., Step 3: Heat the reaction mixture under reflux for a suitable period of time., Step 4: Cool the reaction mixture and extract the product using a suitable solvent., Step 5: Purify the product using suitable techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid has a wide range of applications in scientific research. It has been used to study the effects of oxidative stress in cells, as well as to investigate the role of reactive oxygen species in various biological processes. It has also been used to study the effects of environmental pollutants on human health, and to explore the mechanisms of action of various drugs. Additionally, (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid has been used to study the effects of various compounds on the immune system, as well as to investigate the role of inflammation in diseases.
Mécanisme D'action
(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid has been shown to interact with a variety of biological molecules, including proteins and lipids. It has been shown to bind to the active site of enzymes, which can inhibit their activity and alter their structure. Additionally, (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid has been shown to bind to the cell membrane, which can alter its permeability and affect the transport of molecules across the membrane.
Effets Biochimiques Et Physiologiques
(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in oxidative stress, which can lead to decreased levels of reactive oxygen species and increased levels of antioxidants. Additionally, (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid has been shown to reduce inflammation and improve the functioning of the immune system. Furthermore, (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid has been shown to reduce the levels of harmful compounds in the body, such as free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in large quantities. Additionally, it has a wide range of applications, making it a versatile tool for research. However, (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid also has some limitations. It is not very stable, and it can be degraded by light and heat. Additionally, it can be toxic in high concentrations, so it should be handled with caution in the laboratory.
Orientations Futures
There are a number of potential future directions for research involving (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid. For example, further research could be conducted to explore the effects of (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid on other biological processes, such as cancer and aging. Additionally, research could be conducted to explore the potential therapeutic applications of (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid, such as its ability to reduce inflammation and improve the functioning of the immune system. Finally, research could be conducted to develop new synthesis methods for (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid, which could increase the yield of the synthesis and make it more cost-effective.
Propriétés
IUPAC Name |
(E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-3-19-14(17)9-20-11-6-4-10(5-7-13(15)16)8-12(11)18-2/h4-8H,3,9H2,1-2H3,(H,15,16)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILJPPPIXCDERR-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

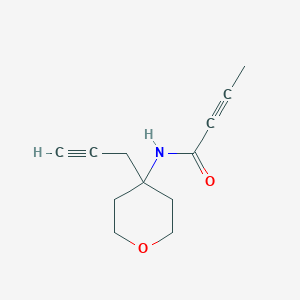
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2851779.png)
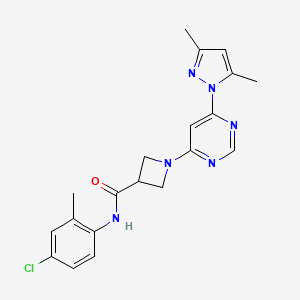
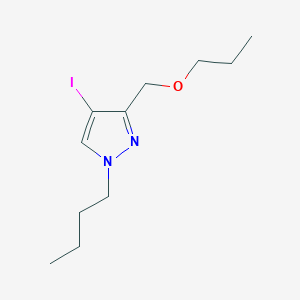
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione](/img/no-structure.png)
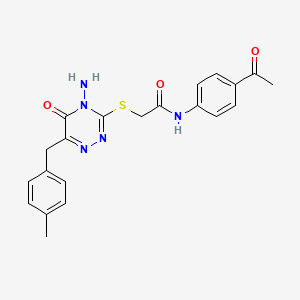
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2851787.png)
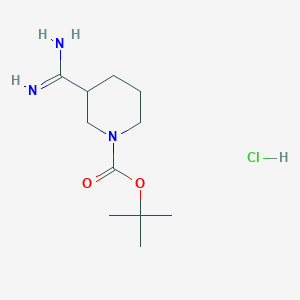


![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2851791.png)

